molecular formula C22H25FN6O3 B2756764 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014051-32-1

7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2756764
CAS RN: 1014051-32-1
M. Wt: 440.479
InChI Key: PKBNDLIHEFEQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.479. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Derivative Synthesis and Structural Analysis

A series of novel derivatives, including those with pyrazolyl and purinyl moieties similar to the compound of interest, have been synthesized and characterized, demonstrating the potential for developing new materials with unique optical properties. The synthesis techniques and structural elucidation methods used for these compounds could be directly applicable to the synthesis and study of "7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" (Jiang et al., 2012).

Advanced Chemical Transformations

Research on chemical transformations relevant to the fluoroquinolone-like structure of the compound includes the development of methodologies for selective methylation of purines, which could be instrumental in modifying or enhancing the biological activity of purine-based compounds. This selective methylation technique offers a pathway for the regiospecific modification of the purine core, potentially applicable to the target compound for enhancing its pharmacological profile (Lebraud et al., 2013).

Biological Activity and Drug Development

The structural motifs present in "7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" are found in compounds investigated for their antimycobacterial activities, highlighting the potential of such structures in developing new therapeutic agents. These studies reveal how specific modifications in the purine scaffold influence biological activity against Mycobacterium tuberculosis, providing insights into the design of purine-based drugs with enhanced efficacy and selectivity (Braendvang & Gundersen, 2007).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-13-14(2)25-29(15(13)3)21-24-19-18(28(21)12-16-8-6-7-9-17(16)23)20(30)27(10-11-32-5)22(31)26(19)4/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBNDLIHEFEQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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